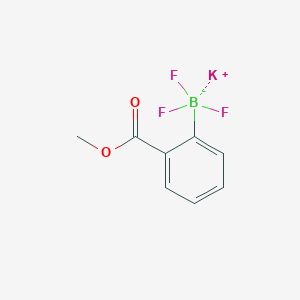

Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate

Description

Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate (CAS: 705254-34-8) is an organoboron compound with the molecular formula C10H7BF3O2·K. It is synthesized via lithiation of methyl 4-ethynylbenzoate followed by reaction with boron triisopropoxide and subsequent treatment with potassium hydrogen difluoride (KHF2) . The compound is isolated as a beige solid with a decomposition temperature of 220°C. Key spectroscopic data include:

- ¹H NMR (acetone-d6): δ 7.92–7.85 (m, 2H), 7.45–7.38 (m, 2H), 3.86 (s, 3H).

- ¹⁹F NMR: δ -135.4 ppm.

- ¹¹B NMR: δ -1.4 ppm (q, J = 34.8 Hz).

Its high-resolution mass spectrometry (HRMS) confirms the molecular ion [M–K]⁻ at m/z 227.0501 (calc. 227.0497) . This compound is primarily utilized in nitrosation and cross-coupling reactions due to the electron-withdrawing methoxycarbonyl group, which enhances electrophilic reactivity .

Properties

Molecular Formula |

C8H7BF3KO2 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

potassium;trifluoro-(2-methoxycarbonylphenyl)boranuide |

InChI |

InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12;/h2-5H,1H3;/q-1;+1 |

InChI Key |

WUNJUIJZUIMINT-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=CC=C1C(=O)OC)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate can be synthesized through the reaction of 2-(methoxycarbonyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an inert atmosphere at room temperature, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalyst, base (e.g., potassium carbonate), organohalide.

Conditions: Mild temperatures (50-80°C), inert atmosphere, and aqueous or organic solvents.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate has numerous applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(methoxycarbonyl)phenyl)borate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

The structural and functional diversity of aryltrifluoroborates allows for direct comparisons with Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate. Below is a detailed analysis of analogous compounds:

Key Observations :

- Substituent Effects : The methoxycarbonyl group in the ortho position (target compound) reduces steric hindrance compared to para-substituted analogs, enhancing reactivity in nitrosation .

- Yield : Electron-withdrawing groups (e.g., nitroso, methoxycarbonyl) generally result in lower yields (40–65%) due to increased sensitivity during synthesis, whereas methoxy or fluoro substituents afford higher yields (51–65%) .

Key Insights :

- Nitrosation : The methoxycarbonyl group in the target compound facilitates faster nitrosation (95% yield in 1 min) compared to methyl-substituted analogs (e.g., 3-methyl-5-nitrosobenzoate, 91% yield) .

- Cross-Coupling : Electron-deficient aryltrifluoroborates (e.g., 4-fluoro derivative) exhibit lower yields in cross-coupling (74%) due to reduced transmetalation efficiency, whereas electron-neutral substrates perform better .

Physical and Spectroscopic Differences

- Melting Points : The target compound decomposes at 220°C, higher than nitroso derivatives (e.g., 68–70°C for methyl 3-methyl-5-nitrosobenzoate) due to stronger intermolecular interactions from the methoxycarbonyl group .

- ¹⁹F NMR Shifts : Fluorine chemical shifts vary significantly:

- Target compound: δ -135.4 ppm (consistent with trifluoroborate resonance).

- 4-Fluoro derivative: δ -115.9 ppm (aryl-F) and -135.1 ppm (BF3⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.